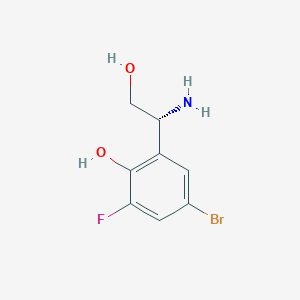
(r)-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a synthetic organic compound that features a phenol group substituted with amino, hydroxyethyl, bromo, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of the fluorine atom can be done using a fluorinating agent such as Selectfluor.
Aminoethylation: The aminoethyl group can be introduced via a Mannich reaction involving formaldehyde, a secondary amine, and the phenol derivative.
Resolution: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its biological activity.
Diagnostics: Potential use in diagnostic assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and fluorine substituents.
4-Bromo-6-fluorophenol: Lacks the amino and hydroxyethyl groups.
®-2-(1-Amino-2-hydroxyethyl)-4-chloro-6-fluorophenol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Substituent Effects: The combination of amino, hydroxyethyl, bromine, and fluorine groups can result in unique chemical and biological properties.
Chirality: The ®-enantiomer may have different biological activity compared to the (s)-enantiomer or the racemic mixture.
Properties
Molecular Formula |
C8H9BrFNO2 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1 |
InChI Key |
KYPRMAGOMIUHBA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[C@H](CO)N)O)F)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(CO)N)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















